Methyl 7-fluoro-1-benzofuran-3-carboxylate
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Overview
Description
Methyl 7-fluoro-1-benzofuran-3-carboxylate is a chemical compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 7-fluoro-1-benzofuran-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition-metal catalysis for the cyclization of aryl acetylenes is also a notable method .
Chemical Reactions Analysis
Types of Reactions: Methyl 7-fluoro-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
Methyl 7-fluoro-1-benzofuran-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.
Medicine: Potential therapeutic applications include the treatment of cancer and infectious diseases.
Industry: It can be used in the development of new materials with specific properties, such as antimicrobial coatings.
Mechanism of Action
The mechanism of action of methyl 7-fluoro-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to interfere with cellular processes, such as DNA replication and protein synthesis. The presence of the fluorine atom enhances its binding affinity to target molecules, thereby increasing its efficacy .
Comparison with Similar Compounds
Benzofuran: The parent compound, benzofuran, shares the core structure but lacks the fluorine and carboxylate groups.
7-Fluoro-1-benzofuran: This compound is similar but does not have the carboxylate group.
1-Benzofuran-3-carboxylate: This compound lacks the fluorine atom.
Uniqueness: Methyl 7-fluoro-1-benzofuran-3-carboxylate is unique due to the combined presence of the fluorine atom and the carboxylate group, which confer distinct chemical and biological properties. The fluorine atom enhances its stability and binding affinity, while the carboxylate group increases its solubility and reactivity .
Biological Activity
Methyl 7-fluoro-1-benzofuran-3-carboxylate is a compound belonging to the benzofuran family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and mechanisms of action.
Overview of Benzofuran Derivatives
Benzofuran derivatives are known for their wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory effects. The structural modifications in these compounds significantly influence their pharmacological properties. Specifically, the introduction of halogen atoms, such as fluorine in this compound, can enhance stability and biological activity due to increased electron-withdrawing effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. Research indicates that compounds within this class can inhibit cell proliferation and induce apoptosis in various cancer cell lines.
Case Studies
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Cell Line Studies :
- In vitro assays demonstrated that this compound exhibited significant antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The compound displayed IC50 values indicating effective inhibition of cell growth.
- A comparative study showed that structural analogs with different substituents on the benzofuran ring had varying degrees of activity, emphasizing the importance of molecular structure in determining biological efficacy .
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Mechanism of Action :
- The mechanism by which this compound exerts its anticancer effects involves the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells. This process triggers mitochondrial dysfunction and subsequent apoptosis .
- Specific pathways affected include the MAPK/ERK signaling cascade, which is crucial for regulating cell proliferation and survival. Inhibition of this pathway has been linked to enhanced apoptosis rates in treated cells .
Antibacterial Properties
In addition to its anticancer effects, this compound has demonstrated antibacterial activity against several bacterial strains.
Research Findings
- Studies reported that this compound showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimal inhibitory concentrations (MIC) were determined through standard broth dilution methods, showcasing its potential as an antibacterial agent .
Summary of Biological Activities
Properties
Molecular Formula |
C10H7FO3 |
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Molecular Weight |
194.16 g/mol |
IUPAC Name |
methyl 7-fluoro-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C10H7FO3/c1-13-10(12)7-5-14-9-6(7)3-2-4-8(9)11/h2-5H,1H3 |
InChI Key |
ACNKXSRRLLSGAO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=COC2=C1C=CC=C2F |
Origin of Product |
United States |
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